1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Description
Chemical Structure and Properties 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (CAS 3010-24-0) is a quaternary ammonium salt (QAS) with an octadecyl (C18) hydrocarbon chain, two 2-hydroxyethyl groups, and a methyl substituent on the nitrogen atom. Its molecular formula is C23H50ClNO2, and it functions primarily as a cationic surfactant and antimicrobial agent . The hydrophilic hydroxyethyl groups enhance water solubility, while the long alkyl chain promotes micelle formation and surface activity. This compound is widely used in industrial disinfectants, fabric softeners, and personal care products due to its ability to disrupt microbial cell membranes and reduce surface tension .
Properties
IUPAC Name |
bis(2-hydroxyethyl)-methyl-octadecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h25-26H,3-23H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSZZWHCFLFSP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041276 | |
| Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-24-0 | |
| Record name | Bis(2-hydroxyethyl)methyloctadecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
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| Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
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| Record name | 1-OCTADECANAMINIUM, N,N-BIS(2-HYDROXYETHYL)-N-METHYL-, CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B42N5JG81H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
General Synthetic Route
The synthesis typically proceeds via quaternization of a tertiary amine precursor with an alkyl halide or via alkylation of amines followed by salt formation:
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- Octadecanamine (stearylamine), a long-chain primary amine.
- Methylating and hydroxyethylating agents such as methyl chloride or methyl iodide, and ethylene oxide or 2-chloroethanol for hydroxyethyl groups.
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- Formation of N-methyl-N,N-bis(2-hydroxyethyl)octadecanamine : This is achieved by reacting octadecanamine with ethylene oxide or 2-chloroethanol to introduce hydroxyethyl groups, followed by methylation of the nitrogen atom.
- Quaternization : The tertiary amine intermediate is then reacted with a methyl chloride or methyl bromide to form the quaternary ammonium chloride salt.
-
- The product is purified by crystallization or solvent extraction to remove unreacted starting materials and by-products.
This method is supported by experimental data indicating that the reaction conditions such as temperature, pH, and molar ratios critically influence the yield and purity.
Alternative Preparation via Direct Quaternization
A direct one-step quaternization of N,N-bis(2-hydroxyethyl)-N-methyloctadecanamine with methyl chloride under controlled temperature and solvent conditions is also reported. This method emphasizes:
- Use of anhydrous solvents to prevent hydrolysis.
- Controlled temperature (typically 40–70°C) to optimize reaction kinetics.
- Monitoring of reaction progress by chromatographic methods.
Industrial Scale Synthesis Considerations
- The process is scalable with the use of continuous reactors for quaternization.
- The reaction mixture is often neutralized and washed to remove excess halide ions.
- Stability of the quaternary ammonium salt under storage is ensured by controlling moisture and temperature.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting amine | Octadecanamine | Purity >98% preferred |
| Hydroxyethylation agent | Ethylene oxide or 2-chloroethanol | Stoichiometric excess for complete substitution |
| Methylating agent | Methyl chloride or methyl iodide | Controlled addition rate |
| Solvent | Anhydrous ethanol, isopropanol, or similar | Prevents hydrolysis |
| Temperature | 40–70°C | Optimized for reaction rate |
| Reaction time | 4–12 hours | Depends on scale and conditions |
| Purification method | Crystallization, solvent extraction | Ensures removal of impurities |
| Yield | Typically 85–95% | High yield achievable |
Research Findings and Analysis
- Reaction Mechanism : The quaternization involves nucleophilic substitution at the nitrogen atom, converting the tertiary amine to a quaternary ammonium salt. Hydroxyethyl groups stabilize the molecule and enhance water solubility.
- Effect of pH and Temperature : Optimal quaternization occurs under slightly acidic to neutral pH. Elevated temperatures accelerate the reaction but may cause side reactions if too high.
- Stability : The compound is stable under normal storage conditions but sensitive to moisture and extreme pH, which can lead to hydrolysis or degradation.
- Applications Influence Preparation : For cosmetic or pharmaceutical applications, high purity and absence of residual solvents or halides are critical, influencing the purification steps.
Chemical Reactions Analysis
Types of Reactions
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Silver nitrate or sodium sulfate can facilitate the substitution of the chloride ion.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Surfactant Applications
Cationic Surfactant Properties
The compound acts as a cationic surfactant , which means it can reduce the surface tension of water and facilitate the formation of micelles. These micelles can encapsulate hydrophobic molecules, making the compound useful in:
- Emulsification : It aids in stabilizing emulsions by preventing the coalescence of droplets.
- Detergency : Its ability to interact with various surfaces allows it to be effective in cleaning products.
Phase Transfer Catalyst
Due to its amphiphilic nature, this compound can also serve as a phase transfer catalyst , enhancing the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property is particularly valuable in organic synthesis and extraction processes.
Antimicrobial Applications
The antimicrobial activity of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is notable. The compound disrupts microbial cell membranes by interacting with negatively charged phospholipids, which can lead to cell lysis. Key applications include:
- Disinfectants : It is utilized in formulations aimed at reducing microbial load on surfaces.
- Biocides : Its effectiveness against bacteria makes it suitable for use in various industrial applications, including water treatment and preservation of materials.
Cosmetic and Personal Care Products
The compound is frequently found in cosmetic formulations due to its conditioning properties. It provides benefits such as:
- Hair Conditioning : Acts as an anti-static agent and improves the feel of hair.
- Skin Conditioning : Enhances moisture retention and provides a smooth feel on the skin.
Industrial Applications
In industrial settings, this quaternary ammonium compound is used for:
- Corrosion Inhibition : It can be incorporated into formulations to protect metal surfaces from corrosion.
- Textile Processing : Employed as a softening agent in textile treatments.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound significantly reduced bacterial colonies on treated surfaces compared to untreated controls. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .
Case Study 2: Cosmetic Formulation
In cosmetic applications, formulations containing this compound were evaluated for their conditioning effects on hair. Results indicated improved manageability and reduced static cling when used at optimal concentrations .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| 1-Hexadecanaminium, N,N,N-trimethyl-, chloride | C₁₉H₄₂ClN | Shorter alkyl chain; less hydrophobic than octadecyl variant |
| 1-Dodecanaminium, N,N,N-trimethyl-, chloride | C₁₅H₃₄ClN | Intermediate chain length; used in personal care products |
| Benzyltrimethylammonium chloride | C₁₀H₁₆ClN | Aromatic structure; primarily a phase transfer catalyst |
The primary distinction of this compound lies in its long hydrophobic alkyl chain that enhances its surfactant properties compared to shorter-chain analogs.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the cohesive forces between molecules, leading to increased solubility and dispersion of compounds. The molecular targets include cell membranes and hydrophobic surfaces, where it can alter permeability and interaction dynamics.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Alkyl Chain Length
- Target Compound (C18) : The octadecyl chain (C18) provides strong hydrophobic interactions, leading to lower critical micelle concentration (CMC) and higher antimicrobial potency compared to shorter-chain analogs.
- N,N-Bis(2-hydroxyethyl)-N-methyltetradecylammonium Chloride (C14, CAS 60687-90-3) : A C14 analog with reduced chain length exhibits higher water solubility but lower antimicrobial efficacy due to weaker membrane disruption .
- DHEMA (N,N-Bis(hydroxyethyl)-N-dodecyl-N-methylammonium Chloride, C12) : With a dodecyl (C12) chain, DHEMA shows intermediate solubility and activity. Its shorter chain limits micelle stability but allows faster bactericidal action at lower concentrations .
Substituent Modifications
- Carboxymethyl Betaine Variant (CAS 144923-83-1) : Replacing the chloride with a carboxymethyl group creates an inner salt (zwitterionic structure). This derivative, glycine bis(2-hydroxyethyl)octadecylbetaine, functions as an antistatic agent in cosmetics rather than a surfactant, highlighting the role of counterions in application specificity .
- Benzyl-Substituted QAS (e.g., BAC) : N-Benzyl-N,N-dimethyl-N-dodecylammonium chloride (BAC) incorporates a benzyl group, enhancing lipid solubility and broadening antimicrobial spectrum but increasing toxicity to mammalian cells .
Unsaturated Chain Variants
- Allylbis(2-hydroxyethyl)oleylammonium Chloride (CAS 95873-53-3) : The oleyl (C18:1) chain introduces a double bond, improving biodegradability and reducing environmental persistence compared to saturated analogs. However, unsaturated chains may compromise thermal stability .
Antimicrobial and Decontamination Efficacy
Table 1: Comparative Antimicrobial Activity at pH 11
- Empty Micelle Effect: Observed in DHEMA and the target compound at high concentrations, where excess surfactant reduces antimicrobial efficacy due to micelle sequestration of active monomers .
- Chain Length vs. Activity : Longer chains (C18) enhance lipid bilayer disruption but may slow diffusion rates, whereas shorter chains (C12) act faster but require higher concentrations .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Compound | CMC (mM) | Solubility in Water | Thermal Stability |
|---|---|---|---|
| Target Compound (C18) | 0.1–0.5 | Moderate | High |
| Tetradecyl Analog (C14) | 1.0–2.0 | High | Moderate |
| Oleyl Variant (C18:1) | 0.3–0.8 | Moderate | Low |
| Carboxymethyl Betaine (C18) | N/A | High | High |
- Critical Micelle Concentration (CMC) : The C18 chain lowers CMC, enhancing surface activity at lower concentrations compared to C14 analogs .
- Thermal Stability : Saturated chains (C18) resist degradation better than unsaturated variants (e.g., oleyl), making them suitable for high-temperature applications .
Biological Activity
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (commonly referred to as a quaternary ammonium compound) is a cationic surfactant with significant biological activity. This compound is often utilized in various applications, including antimicrobial formulations and as a surfactant in cosmetics and personal care products. Its biological properties, particularly its antimicrobial efficacy and safety profile, have been the subject of extensive research.
Chemical Structure and Properties
- Chemical Formula : C23H50ClNO2
- Molecular Weight : 409.12 g/mol
- CAS Number : 76375-61-0
The compound features a long hydrophobic alkyl chain (octadecane) and two hydroxyethyl groups, contributing to its amphiphilic nature, which is crucial for its biological activity.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties. The effectiveness of this compound is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature.
The antimicrobial action involves:
- Disruption of Cell Membranes : The cationic surfactant interacts with negatively charged components of bacterial membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : Studies indicate that quaternary ammonium compounds can prevent the formation of biofilms by various pathogens, enhancing their efficacy in clinical settings.
Efficacy Against Pathogens
A study evaluating the efficacy of various quaternary ammonium compounds found that this compound demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 mg/mL |
| Escherichia coli | 1.0 - 2.0 mg/mL |
These findings suggest that this compound can be an effective agent in antiseptic formulations.
Safety Profile
The safety assessment of this compound has been conducted through various studies, including acute toxicity tests on animal models. The results indicate:
- Oral LD50 (Rat): >5000 mg/kg (Toxicity Category IV)
- Dermal LD50 (Rabbit): >2000 mg/kg (Toxicity Category III)
- Eye Irritation : Severe ocular toxicity observed in rabbit studies.
These results highlight that while the compound is effective as an antimicrobial agent, it also requires careful handling due to potential irritative effects on mucous membranes and skin.
Applications in Formulations
Due to its antimicrobial properties, this compound is incorporated into various formulations:
- Topical Antiseptics : Used in formulations aimed at reducing microbial load on skin surfaces.
- Cosmetic Products : Acts as a conditioning agent and preservative due to its ability to inhibit microbial growth.
One notable formulation includes a polymeric topical antiseptic that utilizes this compound to create a protective film on the skin, enhancing its antimicrobial efficacy while minimizing systemic absorption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via quaternization of tertiary amines with alkyl halides. For example, esterification of fatty acids (e.g., stearic acid) with triethanolamine derivatives, followed by quaternization using epichlorohydrin or methyl chloride under controlled pH (8–10) and temperature (60–80°C). Monitoring reaction progress via FT-IR for amine peak disappearance and NMR for quaternary ammonium formation is critical .
- Key Considerations : Impurities from incomplete quaternization or hydrolysis of ester groups must be minimized. Purification via solvent extraction or column chromatography is recommended.
Q. How can researchers characterize the physicochemical properties of this cationic surfactant?
- Techniques :
- Critical Micelle Concentration (CMC) : Measured via surface tension titration or conductivity methods.
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.
- Hydrophilic-Lipophilic Balance (HLB) : Calculated using Griffin’s method based on molecular structure .
Q. What regulatory frameworks apply to the use of this compound in laboratory settings?
- Compliance : Listed under the U.S. EPA’s List 3 inert ingredients (unknown toxicity) for pesticides, requiring adherence to §721.125 (recordkeeping) and §721.185 (exposure mitigation) .
- Safety Protocols : Follow GHS guidelines for handling cationic surfactants, including PPE (gloves, goggles) and ventilation to avoid respiratory irritation .
Advanced Research Questions
Q. What mechanistic insights explain its role in preventing phenolic antioxidant-induced yellowing in textiles?
- Hypothesis : The compound’s cationic structure may neutralize anionic phenolic oxidation byproducts via electrostatic interactions, inhibiting chromophore formation.
- Experimental Design :
- Expose treated/untreated fabrics to accelerated UV aging.
- Quantify yellowness index (ASTM E313) and analyze surface chemistry via XPS or HPLC to track phenolic degradation products .
Q. How does molecular structure influence biodegradability and ecotoxicity?
- Structural Analysis : The presence of ester bonds (if present in derivatives) enhances biodegradability compared to non-ester quaternary ammonium compounds.
- Testing Methods :
- OECD 301D Closed Bottle Test : Assess aerobic biodegradability.
- Daphnia magna Acute Toxicity : EC50 values correlate with alkyl chain length and substitution patterns .
Q. Can this surfactant stabilize nanoparticles in colloidal systems, and what parameters govern its efficacy?
- Mechanism : Cationic headgroups adsorb onto negatively charged nanoparticles (e.g., Au, Ag), while the hydrophobic tail mediates dispersion.
- Optimization :
- Zeta potential measurements to determine colloidal stability.
- Vary surfactant concentration and pH to identify aggregation thresholds .
- Challenges : Competitive adsorption with other ions (e.g., Cl⁻) may reduce stabilization efficiency.
Methodological Notes
- Synthesis Validation : Cross-validate purity using HPLC-MS and elemental analysis .
- Environmental Testing : Include positive controls (e.g., CTAB) in ecotoxicity assays for comparative analysis .
- Structural Modeling : Use DFT calculations to predict charge distribution and interaction sites with phenolic compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
